molecular formula C6H10O3 B12294662 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

Cat. No.: B12294662
M. Wt: 130.14 g/mol
InChI Key: KDHRDZLEOMAUPP-UHFFFAOYSA-N
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Description

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as a cyclohexene derivative.

    Epoxidation: The cyclohexene derivative undergoes epoxidation using reagents like m-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the epoxidation and hydroxymethylation steps in a controlled manner, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Diols.

    Substitution: Ethers or esters.

Scientific Research Applications

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol exerts its effects depends on its application:

    Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding.

    Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate oxalic acid: Another bicyclic compound with different functional groups.

    Tertiary butyl esters: Compounds with similar synthetic routes but different functional groups and applications.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2

InChI Key

KDHRDZLEOMAUPP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2C1O2)O)CO

Origin of Product

United States

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